N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
CAS No.:
Cat. No.: VC14798607
Molecular Formula: C16H17N5O2
Molecular Weight: 311.34 g/mol
* For research use only. Not for human or veterinary use.
![N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide -](/images/structure/VC14798607.png)
Specification
Molecular Formula | C16H17N5O2 |
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Molecular Weight | 311.34 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
Standard InChI | InChI=1S/C16H17N5O2/c1-11(2)21-19-15(18-20-21)12-5-7-13(8-6-12)16(22)17-10-14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,17,22) |
Standard InChI Key | USRIJJOTLDCROX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Introduction
Structural Analysis and Molecular Properties
Core Structural Features
The compound consists of a benzamide backbone with a tetrazole ring at the para position of the benzene ring and a furan-2-ylmethyl group attached to the amide nitrogen. The tetrazole ring is substituted with a propan-2-yl (isopropyl) group at the 2-position, rendering it a 2H-tetrazole isomer. Key structural elements include:
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Benzamide scaffold: Provides a planar aromatic system conducive to π-π stacking and hydrophobic interactions .
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Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, known for its metabolic stability and bioisosteric replacement of carboxylic acid groups .
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Furan-2-ylmethyl substituent: Introduces oxygen-containing heterocyclic diversity, potentially enhancing solubility and modulating receptor binding .
Physicochemical Properties
Based on structurally similar compounds (e.g., N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide ), the following properties can be inferred:
Property | Value/Description |
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Molecular formula | C₁₈H₁₈N₅O₂ |
Molecular weight | ~336.37 g/mol |
logP (lipophilicity) | ~2.7 (similar to ) |
Hydrogen bond acceptors | 5 |
Hydrogen bond donors | 1 |
Polar surface area | ~63 Ų |
The furan ring may slightly reduce logP compared to phenyl analogs, improving aqueous solubility. The tetrazole’s acidity (pKa ~4–5) suggests potential ionization at physiological pH, influencing bioavailability .
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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4-(2H-Tetrazol-5-yl)benzoic acid derivative: Prepared via [2+3] cycloaddition of a nitrile with sodium azide under acidic conditions .
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Propan-2-yl substituent: Introduced via alkylation or Mitsunobu reaction on the tetrazole nitrogen.
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Furan-2-ylmethyl amine: Synthesized by reductive amination of furfural or Gabriel synthesis.
Stepwise Synthesis Proposal
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Formation of 4-(2-(Propan-2-yl)-2H-tetrazol-5-yl)benzoic acid:
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Activation of the carboxylic acid:
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Amide bond formation:
Key challenges: Regioselective alkylation of the tetrazole ring and minimizing side reactions during amide coupling.
Comparative Analysis with Structural Analogs
The furan substituent in the target compound may confer improved metabolic stability over phenyl analogs, as furans are less prone to oxidative degradation .
Future Directions and Research Gaps
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Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields.
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In vitro screening: Prioritize assays against mosquito larvae (Aedes aegypti) and fungal pathogens (Botrytis cinerea) .
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ADMET profiling: Evaluate pharmacokinetic properties, including CYP450 inhibition and plasma protein binding.
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Structural modification: Explore replacing the isopropyl group with trifluoromethyl or cyclopropyl to modulate potency .
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